molecular formula C16H23NO4 B13525574 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid

3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid

Cat. No.: B13525574
M. Wt: 293.36 g/mol
InChI Key: JWJRNCNWPYGMML-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 3,4-dimethylphenyl substituent on the β-carbon of a propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide chemistry. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, where substituent variations modulate physicochemical and pharmacological properties.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-6-7-12(8-11(10)2)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

JWJRNCNWPYGMML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of 3,4-dimethylphenylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions at specific sites on the molecule . Molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Substituent Effects

  • Target vs. : The 3,4-dimethylphenyl group in the target compound replaces the 3,4-dimethoxyphenyl group in . Methyl groups enhance hydrophobicity (logP ↑) and reduce hydrogen-bonding capacity compared to methoxy groups, which are polar and electron-donating. This difference may lower aqueous solubility but improve membrane permeability in drug delivery applications.
  • Target vs. : The 3-furyl group in introduces a heteroaromatic ring with oxygen, increasing polarity and enabling π-π stacking or hydrogen-bonding interactions. This contrasts with the purely hydrophobic 3,4-dimethylphenyl group in the target compound.
  • Target vs.

Stereochemical Considerations

The (R)-enantiomer in highlights the role of chirality in biological activity. While the target compound’s stereochemistry is unspecified, enantiopure analogues like are critical for applications requiring precise molecular recognition (e.g., enzyme inhibition).

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~293.36 g/mol) is lower than (325.36 g/mol) due to the absence of methoxy oxygens.
  • Polarity : Methoxy-substituted compounds () exhibit higher polarity than the target, as evidenced by their oxygen-rich formulas. The sulfur atoms in further diversify reactivity, enabling thiol-mediated conjugation.

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid, also known as N-(tert-butoxycarbonyl)-3-(3,4-dimethylphenyl)-beta-alanine, is a compound with significant potential in pharmaceutical applications. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylphenyl moiety, which may influence its biological activity. This article explores the biological activity of this compound based on available research findings.

  • IUPAC Name : N-(tert-butoxycarbonyl)-3-(3,4-dimethylphenyl)-beta-alanine
  • CAS Number : 683219-44-5
  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activity of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid has been investigated primarily in the context of its immunomodulatory properties and potential as a therapeutic agent.

Immunomodulatory Effects

Research indicates that compounds similar to 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid may act as Toll-like receptor (TLR) agonists, which are crucial for initiating immune responses. For instance, studies on related compounds have shown that they can evoke Th1 or Th2 immune responses, suggesting potential applications in vaccine development and immunotherapy .

Study 1: Structure-Activity Relationship (SAR)

A detailed study on TLR2 agonists highlighted the importance of specific structural features in determining biological activity. The presence of a carbonyl group and the orientation of substituents were critical for TLR activation . This suggests that modifications to the structure of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid could enhance its immunological efficacy.

Study 2: Synthesis and Characterization

The synthesis of related compounds has been documented, showcasing efficient methods for obtaining high yields. For example, a simple and efficient synthesis route was established for similar beta-alanine derivatives . This provides a framework for optimizing the synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid for further studies.

Data Table: Summary of Biological Activity Studies

Study ReferenceCompoundBiological ActivityKey Findings
TLR AgonistsImmunomodulationCritical structural features influence TLR activation.
Similar Beta-Alanine DerivativesSynthesis EfficiencyHigh yields achieved through optimized synthesis methods.

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